molecular formula C11H10BrNO3 B3200152 1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017427-72-3

1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B3200152
CAS RN: 1017427-72-3
M. Wt: 284.11 g/mol
InChI Key: IATZMARXQCZWSG-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid, also known as 3-Bromophenyl-2-oxopyrrolidine-3-carboxylic acid or BPOCA, is a carboxylic acid used in a variety of scientific applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. BPOCA is used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

Antioxidant and Anticholinergic Activities

1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid derivatives have been studied for their potential antioxidant and anticholinergic activities. These compounds, including their derivatives, have shown powerful antioxidant activities when compared to standard antioxidant compounds. Additionally, they have been tested against cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating Ki values in the nanomolar range, indicating their potential in the treatment of conditions associated with oxidative stress and cholinergic dysfunction (Rezai et al., 2018).

Synthesis of Novel Compounds

The synthesis of novel compounds involving this compound derivatives has been explored extensively. These include pyridinium betaines and various bromophenols. Such synthetic endeavors are crucial for developing new molecules with potential applications in pharmaceuticals and materials science (Frangatos & Taurins, 1959).

Anticancer and Antimicrobial Activity

Studies have been conducted on derivatives of 5-oxopyrrolidine carboxylic acid, similar in structure to this compound, for their anticancer and antimicrobial activities. These compounds have shown promising results against A549 cancer cells and multidrug-resistant Staphylococcus aureus strains, indicating their potential as scaffolds for developing new therapeutic agents (Kairytė et al., 2022).

Exploration in Supramolecular Chemistry

The supramolecular arrangement of oxopyrrolidine analogues, related to this compound, has been studied. Weak interactions such as C-H⋯O/C-H⋯π in these compounds play a significant role in their molecular conformations and supramolecular assemblies. This research provides insight into how these compounds can form complex structures through weak interactions (Samipillai et al., 2016).

Mechanism of Action

Action Environment

The action, efficacy, and stability of 1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.

properties

IUPAC Name

1-(3-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-7-2-1-3-8(6-7)13-5-4-9(10(13)14)11(15)16/h1-3,6,9H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATZMARXQCZWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

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